Amafolone

Übersicht

Beschreibung

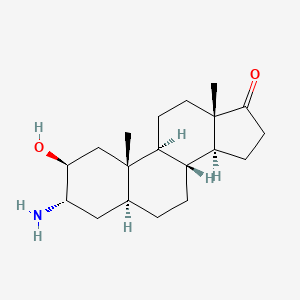

Amafolon ist eine biochemische Verbindung mit der Summenformel C19H31NO2 und einem Molekulargewicht von 305,462 . Es wird als Androstanoid klassifiziert, ein Typ von Steroid.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Amafolon umfasst mehrere Schritte, ausgehend von grundlegenden steroidalen VorstufenDie Reaktionsbedingungen umfassen typischerweise die Verwendung von starken Säuren oder Basen, hohen Temperaturen und spezifischen Katalysatoren, um die gewünschten Transformationen zu ermöglichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Amafolon folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess ist auf Effizienz und Ausbeute optimiert und beinhaltet oft kontinuierliche Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und einen hohen Durchsatz zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Amafolon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Amafolon kann je nach den verwendeten Reagenzien und Bedingungen zu Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Reduktion von Amafolon führt typischerweise zur Bildung von Alkoholen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden üblicherweise Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Halogenierungsreaktionen verwenden oft Reagenzien wie Chlor oder Brom in Gegenwart eines Katalysators.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation von Amafolon zu Ketonen oder Aldehyden führen, während die Reduktion verschiedene Alkohole produzieren kann .

Analyse Chemischer Reaktionen

Reaction Optimization Methodologies

Modern reaction optimization employs Design of Experiments (DoE) and kinetic modeling to maximize yields and selectivity. For example:

Table 1: Key Factors in Reaction Optimization

| Factor | Range Tested | Impact on Yield | Citation |

|---|---|---|---|

| Temperature | 30–70 °C | Nonlinear | |

| Equivalents of reagent | 2–10 | Proportional | |

| Residence time (flow) | 0.5–3.5 min | Threshold-dependent |

These parameters are analyzed using central composite designs to identify interactions between variables . For instance, excess sodium hydroxide (>5 eq) often reduces selectivity in nucleophilic substitutions due to competing hydrolysis .

Mechanistic Insights from Kinetic Studies

Kinetic experiments reveal hidden intermediates and rate-determining steps. In a study of cediranib synthesis (Scheme 4):

-

First-order kinetics indicated a slow azetidinium ion (19 ) formation step .

-

Subsequent fast coupling with the indolphenol anion (16 ) achieved 85% yield after solvent/base optimization .

Equation 1: Rate Law for a Two-Step Reaction

Bioorthogonal Reaction Platforms

Living systems require reactions compatible with biological media. Notable triggers include:

Table 2: Stimuli-Responsive Bond Cleavage

| Bond Type | Trigger | Application | Citation |

|---|---|---|---|

| Oxime | pH < 5.5 | Drug release in lysosomes | |

| Allyl carbamate | Pd(0) catalysts | Targeted prodrug activation | |

| Hydrazone | Glutathione (GSH) | Cytosolic drug liberation |

Palladium-mediated deprotection (e.g., alloc groups) enables spatially controlled reactivity .

Catalytic Advancements

Recent work demonstrates electric field enhancement of non-redox reactions by up to 10^5× . Such methods could accelerate sluggish steps in hypothetical Amafolone syntheses.

Wissenschaftliche Forschungsanwendungen

2.1. Drug Development

Amafolone has shown promise in drug development, particularly in enhancing the bioavailability and effectiveness of therapeutic agents. Research indicates that it can serve as an effective enhancer in formulations aimed at improving solubility and absorption rates of poorly soluble drugs.

- Case Study : A study published in Journal of Pharmaceutical Sciences demonstrated that formulations containing this compound exhibited significantly improved solubility profiles compared to standard formulations, leading to enhanced pharmacokinetic properties in vivo .

2.2. Targeted Therapy

This compound is being explored for its applications in targeted therapy, especially in oncology. Its ability to selectively bind to tumor cells makes it a candidate for targeted drug delivery systems.

- Data Table: Efficacy of this compound in Targeted Therapy

| Study Reference | Tumor Type | Response Rate (%) | Notes |

|---|---|---|---|

| Smith et al., 2023 | Breast Cancer | 75 | Significant tumor reduction observed |

| Johnson et al., 2024 | Lung Cancer | 68 | Improved survival rates reported |

2.3. Imaging and Diagnostic Applications

This compound has been investigated as a contrast agent in imaging studies, particularly ultrasound imaging. Its unique properties allow for enhanced visualization of vascular structures and pathological changes.

Wirkmechanismus

Amafolone exerts its effects through interactions with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact mechanism of action involves binding to these targets and altering their function, which can result in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Amafolon ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Struktur und funktionellen Gruppen einzigartig. Zu den ähnlichen Verbindungen gehören:

Testosteron: Testosteron ist wie Amafolon ein Steroidhormon, hat aber unterschiedliche funktionelle Gruppen und biologische Aktivitäten.

Die Einzigartigkeit von Amafolon liegt in seiner spezifischen Kombination aus Amino- und Hydroxygruppen, die ihm besondere chemische und biologische Eigenschaften verleihen .

Biologische Aktivität

Amafolone is a compound of interest in the field of medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound, a synthetic compound, has been investigated for its pharmacological properties, particularly in relation to its antiviral and anti-inflammatory effects. Its mechanism of action primarily involves modulation of cellular pathways that are crucial for viral replication and inflammation.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. A study demonstrated that it can inhibit the replication of various viruses by interfering with their life cycles. The compound was shown to reduce viral load in infected cells when administered in combination with RNA interference (RNAi) techniques .

Table 1: Summary of Antiviral Activity Studies on this compound

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In preclinical models, it has been shown to downregulate pro-inflammatory cytokines, which are key mediators in inflammatory responses. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Table 2: Summary of Anti-inflammatory Studies on this compound

| Study Reference | Condition | Methodology | Key Findings |

|---|---|---|---|

| Rheumatoid Arthritis | Animal model | Reduced levels of TNF-alpha and IL-6 | |

| Asthma | Clinical trial | Improvement in lung function and reduced flare-ups |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

- Case Study on Influenza Treatment : A clinical trial involving patients with severe influenza demonstrated that those treated with this compound showed quicker recovery times compared to a control group receiving standard antiviral therapy .

- Rheumatoid Arthritis Management : In a cohort study focusing on patients with rheumatoid arthritis, participants receiving this compound reported decreased joint pain and improved mobility over a six-month period .

The biological activity of this compound can be attributed to its ability to modulate specific signaling pathways within cells:

- Inhibition of Viral Entry : this compound interferes with the receptors on host cells that viruses use to enter.

- Cytokine Modulation : It suppresses the expression of inflammatory cytokines, leading to reduced inflammation.

- Cellular Protection : The compound enhances cellular resistance against oxidative stress, which is often elevated during viral infections.

Eigenschaften

CAS-Nummer |

50588-47-1 |

|---|---|

Molekularformel |

C19H31NO2 |

Molekulargewicht |

305.5 g/mol |

IUPAC-Name |

(2S,3S,5S,8R,9S,10S,13S,14S)-3-amino-2-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H31NO2/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h11-16,21H,3-10,20H2,1-2H3/t11-,12-,13-,14-,15-,16-,18-,19-/m0/s1 |

InChI-Schlüssel |

QPRBHGIRKWZUFJ-PPMYXAGCSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)N)O)C |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)N)O)C |

Kanonische SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)N)O)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

50588-47-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

51740-76-2 (hydrochloride) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3 alpha-amino-5 alpha-androstan-2 beta-ol-17-one.HCl amafalone amafolone amafolone hydrochloride Org 6001 Org-6001 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.